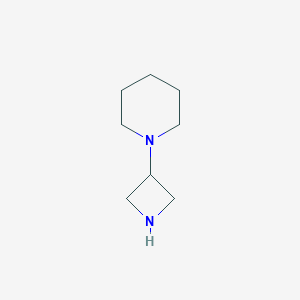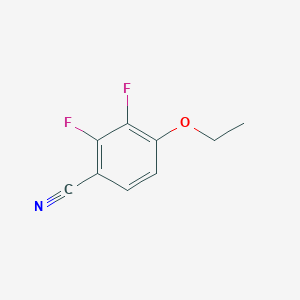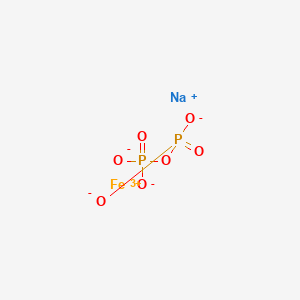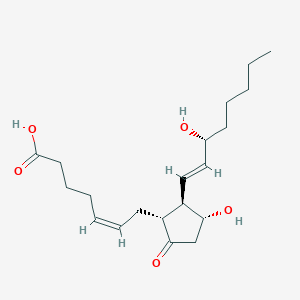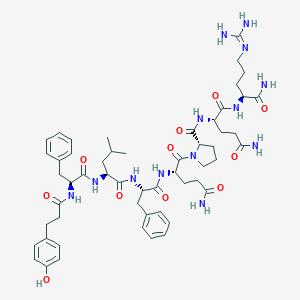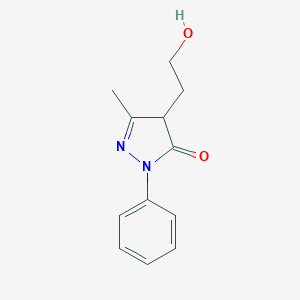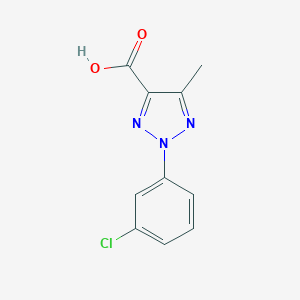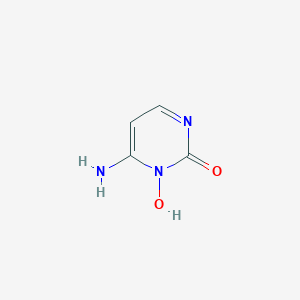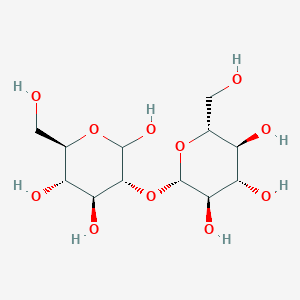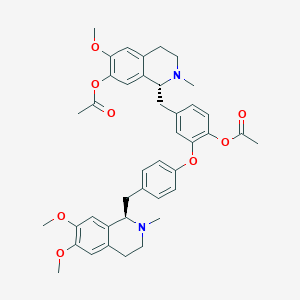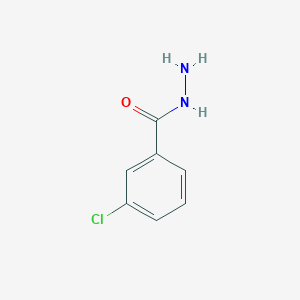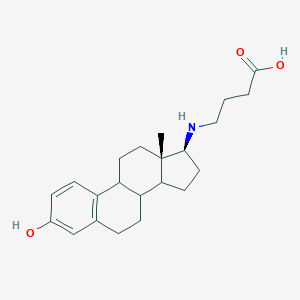
Proacame
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proacame is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of acridine derivatives and has been synthesized using various methods. Proacame has been shown to have several biochemical and physiological effects, which make it a promising candidate for research purposes.
Mécanisme D'action
The mechanism of action of Proacame is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Proacame has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Proacame has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. These mechanisms of action may contribute to the anticancer and antimicrobial properties of Proacame.
Effets Biochimiques Et Physiologiques
Proacame has several biochemical and physiological effects that make it a promising candidate for research purposes. Proacame has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of various enzymes and signaling pathways. Proacame has also been shown to have neuroprotective effects and to enhance memory and learning. These effects may be due to the ability of Proacame to cross the blood-brain barrier and interact with various neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
Proacame has several advantages for lab experiments, including its low cost, ease of synthesis, and wide range of potential applications. Proacame is also relatively stable and can be stored for long periods of time. However, Proacame has several limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for research on Proacame. One direction is to investigate the potential applications of Proacame in cancer research, microbiology, and neuroscience. Another direction is to study the mechanism of action of Proacame in more detail, including its interactions with various enzymes and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of Proacame and to investigate its potential side effects.
Conclusion
Proacame is a promising compound for scientific research with potential applications in cancer research, microbiology, and neuroscience. Proacame has several biochemical and physiological effects that make it a promising candidate for research purposes. However, further studies are needed to determine its optimal dosage and administration and to investigate its potential side effects.
Méthodes De Synthèse
Proacame can be synthesized using various methods, including the Pinner reaction, Skraup synthesis, and Mannich reaction. The Pinner reaction involves the reaction of acridine with an acid chloride in the presence of a Lewis acid catalyst. The Skraup synthesis involves the reaction of a phenol with a ketone or aldehyde in the presence of a sulfuric acid catalyst. The Mannich reaction involves the reaction of an amine with a ketone or aldehyde in the presence of a base catalyst. These methods have been used to synthesize Proacame with varying yields and purity.
Applications De Recherche Scientifique
Proacame has been studied for its potential applications in various areas of scientific research, including cancer research, microbiology, and neuroscience. In cancer research, Proacame has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In microbiology, Proacame has been shown to have antimicrobial properties against various bacteria and fungi. In neuroscience, Proacame has been shown to have neuroprotective effects and to enhance memory and learning.
Propriétés
Numéro CAS |
137525-09-8 |
|---|---|
Nom du produit |
Proacame |
Formule moléculaire |
C22H31NO3 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
4-[[(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]butanoic acid |
InChI |
InChI=1S/C22H31NO3/c1-22-11-10-17-16-7-5-15(24)13-14(16)4-6-18(17)19(22)8-9-20(22)23-12-2-3-21(25)26/h5,7,13,17-20,23-24H,2-4,6,8-12H2,1H3,(H,25,26)/t17?,18?,19?,20-,22-/m0/s1 |
Clé InChI |
XVHWIBHQOHTZNS-LPUGWFBSSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CC[C@@H]2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CCC2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |
Synonymes |
N-((3-hydroxy-1,3,5(10)-estratrien-17beta-yl))-3-carboxypropylamine proacame |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



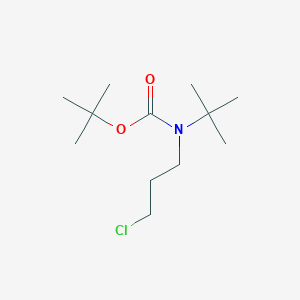
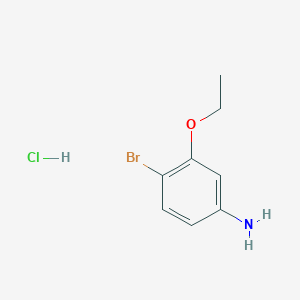
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
